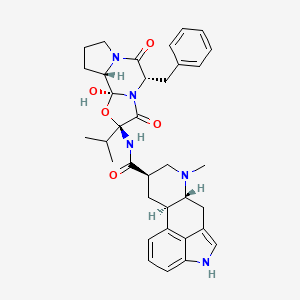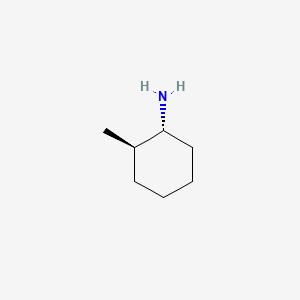
(S)-3-Aminopiperidine-2-one
Vue d'ensemble
Description
(S)-3-Aminopiperidine-2-one is a compound of significant interest in pharmaceutical and biological research due to its presence in various biologically active molecules. It is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The specific structure of (S)-3-Aminopiperidine-2-one includes an amine group at the third position and a ketone group at the second position of the piperidine ring.
Synthesis Analysis
The synthesis of 3-aminopiperidines, including (S)-3-Aminopiperidine-2-one, can be achieved through several methods. One efficient approach is the one-pot synthesis involving intramolecular cyclization of unsaturated amines, which allows for the incorporation of various nitrogen nucleophiles, including azide and amino functionalities . Another method involves an enantiospecific, multi-step synthesis starting from (S)-(-)-α-methyl-4-pyridinemethanol, utilizing key steps such as the Overman rearrangement and diastereoselective hydrogenation to achieve the desired chiral piperidine .
Molecular Structure Analysis
The molecular structure of (S)-3-Aminopiperidine-2-one is characterized by its chiral center at the third carbon, which is important for its biological activity. The relative configuration of the substituents on the piperidine ring can be crucial for the compound's interaction with biological targets. X-ray crystallography has been used to determine the constitution and relative configuration of related piperidine derivatives, which is essential for understanding the structure-activity relationship .
Chemical Reactions Analysis
(S)-3-Aminopiperidine-2-one can participate in various chemical reactions due to its reactive amine and ketone functional groups. For instance, the amine group can be involved in the formation of triazolyl-substituted piperidines through Huisgen 1,3-dipolar cycloaddition, which is a valuable reaction in combinatorial chemistry for generating diverse molecular scaffolds . Additionally, the ketone group can be targeted for reductive amination or other nucleophilic addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-3-Aminopiperidine-2-one are influenced by its functional groups and molecular structure. For example, the presence of the amine group can contribute to its basicity and solubility in water. The ketone group can affect the compound's reactivity and its interactions with other molecules. In a clinical context, abnormal amounts of 3-aminopiperid-2-one were found in the urine of a patient with hyperammonaemia, hyperornithinaemia, and homocitrullinuria, indicating its potential role as a biomarker for metabolic disorders .
Applications De Recherche Scientifique
Synthesis and Ring Expansion
(S)-3-Aminopiperidine-2-one has been used in synthetic chemistry, especially in the preparation of optically active 3-aminopiperidines. One approach involves the ring expansion of prolinols, using XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) and tetrabutylammonium azide, to create azidopiperidine derivatives with varying nitrogen substituents, which have a wide range of biological activity (Cochi, Pardo, & Cossy, 2012).
Intramolecular Cyclization
Another significant application is the one-pot synthesis of 3-azidopiperidines and 3-aminopiperidines by intramolecular cyclization of unsaturated amines. This method allows for the efficient and versatile incorporation of azide and other nitrogen nucleophiles into piperidine-containing structures, important in pharmaceutical and biological research (Ortiz, Kang, & Wang, 2014).
Drug Metabolism and Design
The metabolism of 4-aminopiperidine drugs, closely related to 3-aminopiperidines, has been studied extensively. The molecular interactions with cytochrome P450s, particularly CYP3A4, have been elucidated using theoretical and experimental approaches. This understanding aids in the structure-based drug design for optimized drug metabolism (Sun & Scott, 2011).
Crystallography and Material Science
(S)-3-Aminopiperidine has been utilized in the synthesis of various compounds displaying crystallographic noncentrosymmetry and polarity. For instance, its application in synthesizing vanadium oxide compounds showcases its relevance in crystallography and material science (Smith et al., 2012).
Analytical Chemistry
In analytical chemistry, methods for the determination of 3-aminopiperidine have been developed, such as using high-performance liquid chromatography with a charged aerosol detector. This technique is important for the quantitative analysis of polar compounds like 3-aminopiperidine in various samples (Dong, Yan, Yang, & Long, 2017).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes its toxicity, flammability, environmental impact, and precautions for handling and storage.
Orientations Futures
This involves considering potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new synthetic routes that could be developed.
For a detailed analysis of a specific compound, it’s best to refer to scientific literature and databases. These can provide comprehensive and up-to-date information. Please note that this is a general approach and the specifics may vary depending on the nature of the compound.
Propriétés
IUPAC Name |
(3S)-3-aminopiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCMTCQQDULIFE-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)NC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Aminopiperidine-2-one | |
CAS RN |
34294-79-6 | |
| Record name | (3S)-3-aminopiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1277653.png)












